molecular formula C6H10N4O B1514970 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide CAS No. 1152853-30-9

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide

Cat. No.: B1514970
CAS No.: 1152853-30-9
M. Wt: 154.17 g/mol
InChI Key: FRUYIVIAILMCPE-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features an amino group at the 4-position of the pyrazole ring and a methylated acetamide group attached to the pyrazole nitrogen.

Preparation Methods

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The choice of reagents and solvents may be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amino group.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions at the 3- and 5-positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Electrophilic substitution reactions can be facilitated by using strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of 2-(4-nitro-1H-pyrazol-1-yl)-N-methylacetamide.

  • Reduction: Formation of this compound from its nitro derivative.

  • Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction of pyrazole derivatives with various biomolecules.

  • Medicine: It has potential pharmacological activities, including antileishmanial and antimalarial properties.

  • Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

  • 2-(4-amino-1H-pyrazol-1-yl)ethanol: This compound differs by having an ethanol group instead of the acetamide group.

  • 2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride: This compound has a phenyl group and a longer carbon chain compared to the target compound.

Uniqueness: 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUYIVIAILMCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152853-30-9
Record name 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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